molecular formula C9H8FN3 B1320086 3-(3-fluorophenyl)-1H-pyrazol-5-amine CAS No. 766519-89-5

3-(3-fluorophenyl)-1H-pyrazol-5-amine

Cat. No. B1320086
M. Wt: 177.18 g/mol
InChI Key: JWISUMPCIIZLHQ-UHFFFAOYSA-N
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Description

The compound 3-(3-fluorophenyl)-1H-pyrazol-5-amine is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their antimicrobial properties and their ability to act as ligands in complexation with metals, which can lead to interesting photoluminescent properties.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of related compounds involves the Gewald synthesis technique, which is used to synthesize 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, an intermediate that can be further reacted with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another method involves the Vilsmeier-Haack reaction, which is a multi-step process used to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . These methods highlight the versatility in synthesizing pyrazole derivatives, which can be tailored for specific functional groups and properties.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. Single-crystal X-ray diffraction (SC-XRD) is also a common technique used to determine the precise molecular and supramolecular structures of these compounds . Computational studies, including density functional theory (DFT) calculations, are used to optimize the molecular structure and compare it with experimental data . These analyses provide detailed insights into the geometry, electronic structure, and potential interactions within the molecule and with other molecules.

Chemical Reactions Analysis

Pyrazole derivatives can engage in various chemical reactions due to their functional groups. For example, upon complexation with ZnCl2, a pyrazole derivative can engage in both primary cation and secondary anion coordination via hydrogen bonding . The reactivity of the pyrazole ring allows for further functionalization and the formation of complexes with interesting properties, such as phase transitions and photoluminescence .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of a fluorine atom can significantly affect the molecule's reactivity and interaction with other molecules. Molecular electrostatic potential (MEP) maps can reveal regions of the molecule that are prone to electrophilic or nucleophilic attack . The photoluminescent properties of these compounds can be altered upon solid-state aggregation, leading to aggregation-induced emission behavior . Additionally, the hydrogen bonding capabilities of the amino groups contribute to the crystal packing and stability of the compounds .

Scientific Research Applications

Cancer Kinase Activity

A study by Abu Thaher et al. (2012) explored derivatives of pyrazole, like 3-(3-fluorophenyl)-1H-pyrazol-5-amine, and found that these compounds showed activity against important cancer kinases. This includes inhibition of Src, B-Raf, EGFRs, and VEGFR-2, highlighting their potential in anticancer programs (Abu Thaher et al., 2012).

Chemical Properties and Structure

Research by Abdel-Wahab et al. (2013) focused on the structural properties of pyrazole derivatives. They found that the central pyrazole ring in these compounds adopts specific conformations, with various interactions such as hydrogen bonding playing a role in their structural stability. This study is crucial for understanding the chemical behavior of these compounds (Abdel-Wahab et al., 2013).

Fluorescence Sensing

Gao et al. (2018) synthesized a novel diarylethene containing a pyrazol-5-amine derivative and studied its fluorescence sensing ability for Al3+ and Zn2+. This research demonstrates the potential of these compounds in developing new fluorescent sensors for metal ions, useful in various analytical applications (Gao et al., 2018).

Antimicrobial Properties

A study by Ragavan et al. (2010) investigated the antimicrobial activities of novel 1,5-diaryl pyrazole derivatives. Their findings indicate that these compounds exhibit significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Ragavan et al., 2010).

Molecular Docking and Photophysics

Mary et al. (2015) conducteda study on the molecular structure, vibrational frequencies, and photophysical properties of a pyrazole derivative, similar to 3-(3-fluorophenyl)-1H-pyrazol-5-amine. They used experimental and theoretical methods to analyze the molecule, highlighting its potential in nonlinear optics and as a phosphodiesterase inhibitor (Mary et al., 2015).

Synthesis and Bioactivity

Research by Desai et al. (2020) developed a synthetic protocol for preparing pyrazol-4-yl isoxazoles, which are structurally similar to 3-(3-fluorophenyl)-1H-pyrazol-5-amine. They evaluated the antibacterial activity of these compounds and conducted molecular docking studies, shedding light on their mechanism of action and potential as antibacterial agents (Desai et al., 2020).

Safety And Hazards

As with any chemical compound, handling “3-(3-fluorophenyl)-1H-pyrazol-5-amine” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard safety protocols when working with chemical substances .

Future Directions

Compounds containing a pyrazole ring are often studied for their potential biological activity. Future research could explore the potential uses of “3-(3-fluorophenyl)-1H-pyrazol-5-amine” in various fields, such as medicinal chemistry .

properties

IUPAC Name

5-(3-fluorophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWISUMPCIIZLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901285305
Record name 5-(3-Fluorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-fluorophenyl)-1H-pyrazol-5-amine

CAS RN

766519-89-5
Record name 5-(3-Fluorophenyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766519-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Fluorophenyl)-1H-pyrazol-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Fluorophenyl)-1H-pyrazol-5-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Golubev, EA Karpova, AS Pankova… - The Journal of …, 2016 - ACS Publications
Condensation of enynones readily available from cheap starting material with pyrazolamines provides easy access to fluorescent 7-(trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines. The …
Number of citations: 45 pubs.acs.org
PT Marcyk, EV LeBlanc, DA Kuntz, A Xue… - Journal of medicinal …, 2021 - ACS Publications
The essential eukaryotic chaperone Hsp90 regulates the form and function of diverse client proteins, many of which govern thermotolerance, virulence, and drug resistance in fungal …
Number of citations: 22 pubs.acs.org
PG Kumdale, NV Shitole - Oriental Journal of Chemistry, 2022 - search.proquest.com
A simple method for the synthesis of pyrazoles derivatives carried out by cyclization of cyanide with hydrazine hydrate by using sonication method. All the prepared compounds were …
Number of citations: 2 search.proquest.com

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